molecular formula C12H22O B074359 Spiro[5.6]dodecan-7-ol CAS No. 1130-20-7

Spiro[5.6]dodecan-7-ol

Cat. No.: B074359
CAS No.: 1130-20-7
M. Wt: 182.3 g/mol
InChI Key: KZSZWINZIRXXGT-UHFFFAOYSA-N
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Description

Spiro[5.6]dodecan-7-ol: is a chemical compound with the molecular formula C12H22O . It is characterized by a spiro structure, which means it has two rings that share a single atom. This compound contains a six-membered ring and a seven-membered ring, with a hydroxyl group attached to the seventh carbon atom of the spiro center .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Substitution: Acyl chlorides, strong acids or bases for hydrolysis

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed:

    Oxidation: Spiro[5.6]dodecan-7-one

    Substitution: Spiro[5.6]dodecan-7-yl esters

    Reduction: Hydrocarbons

Scientific Research Applications

Chemistry: Spiro[5.6]dodecan-7-ol is used as an intermediate in organic synthesis. Its unique spiro structure makes it valuable in the synthesis of complex molecules and natural products .

Biology: In biological research, this compound is studied for its potential biological activity. It can be used as a model compound to study the behavior of spiro compounds in biological systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .

Mechanism of Action

The mechanism of action of Spiro[5.6]dodecan-7-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and oxidation reactions.

Biological Activity

Spiro[5.6]dodecan-7-ol, with the molecular formula C12_{12}H22_{22}O, is a unique compound characterized by its spiro structure, which consists of two interconnected rings sharing a single atom. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The spiro structure of this compound contributes to its distinct chemical reactivity and potential biological activity. The presence of a hydroxyl group at the spiro center allows for various chemical transformations, making it a valuable intermediate in organic synthesis and a subject of biological studies.

Antioxidant Properties

Research indicates that this compound exhibits radical scavenging capabilities, which are crucial for protecting cells from oxidative stress. This property is significant as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various spiro compounds, including this compound, against different cancer cell lines. The results demonstrated that compounds with similar structural features exhibited varying degrees of cytotoxicity, highlighting the potential of this compound as an anticancer agent. For instance, related spiro compounds showed IC50_{50} values ranging from 36 to 80 μM against glioblastoma and breast cancer cell lines, suggesting that this compound may possess comparable activity .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to act as a nucleophile , participating in various substitution and oxidation reactions. This property allows it to interact with cellular components, potentially leading to altered cellular functions or apoptosis in cancer cells.

Comparative Analysis with Related Compounds

CompoundStructure TypeIC50_{50} (μM)Biological Activity
This compoundSpiro compoundTBDAntioxidant, potential anticancer
Spiro[5.6]dodecan-7-oneOxidized formTBDSimilar activity
Fluoro-substituted spiroFluorinated derivatives10 (against HCMV)Antiviral

Case Studies and Research Findings

  • Anticancer Activity : A series of studies have investigated the cytotoxic effects of spiro compounds on various tumor cell lines. Notably, compounds structurally related to this compound have shown significant cytotoxicity against glioblastoma cells, with IC50_{50} values indicating effective inhibition at micromolar concentrations .
  • Antiviral Potential : In addition to anticancer properties, some derivatives have been explored for their antiviral activities against human cytomegalovirus (HCMV). The efficacy observed in related compounds suggests a potential avenue for further research into the antiviral applications of this compound .

Properties

IUPAC Name

spiro[5.6]dodecan-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h11,13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSZWINZIRXXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C2(CC1)CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862558
Record name Spiro[5.6]dodecan-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130-20-7
Record name Spiro[5.6]dodecan-7-ol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(5.6)dodecan-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001130207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[5.6]dodecan-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[5.6]dodecan-7-ol
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